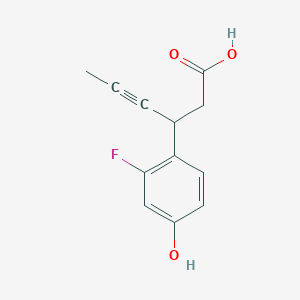![molecular formula C11H12IN5O B8398014 4-(4-amino-3-iodo-1h-pyrazolo[3,4-d]pyrimidin-1-yl)cyclohexanone](/img/structure/B8398014.png)
4-(4-amino-3-iodo-1h-pyrazolo[3,4-d]pyrimidin-1-yl)cyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)cyclohexanone is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core substituted with an amino group and an iodine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)cyclohexanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-3-iodopyrazole with a suitable cyclohexanone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Deiodinated analogs.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)cyclohexanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)cyclohexanone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-amino-3-iodopyrazolo[3,4-d]pyrimidine
- 4-amino-3-bromopyrazolo[3,4-d]pyrimidine
- 4-amino-3-chloropyrazolo[3,4-d]pyrimidine
Uniqueness
4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)cyclohexanone is unique due to the presence of the cyclohexanone moiety, which imparts distinct physicochemical properties compared to its analogs. This structural feature can influence the compound’s solubility, stability, and biological activity, making it a valuable molecule for various research applications.
特性
分子式 |
C11H12IN5O |
|---|---|
分子量 |
357.15 g/mol |
IUPAC名 |
4-(4-amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)cyclohexan-1-one |
InChI |
InChI=1S/C11H12IN5O/c12-9-8-10(13)14-5-15-11(8)17(16-9)6-1-3-7(18)4-2-6/h5-6H,1-4H2,(H2,13,14,15) |
InChIキー |
LFTXIWVMFHWGNH-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)CCC1N2C3=NC=NC(=C3C(=N2)I)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
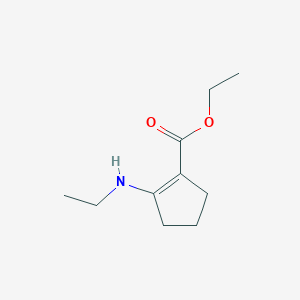
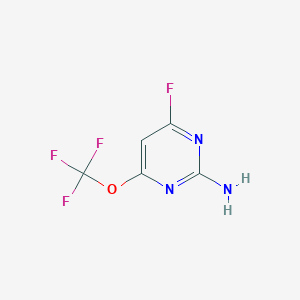
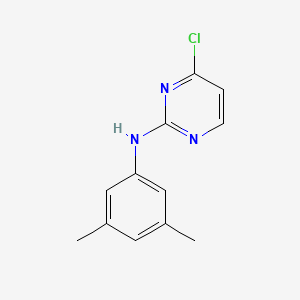
![O-[1-methyl-1-(p-nitrobenzyloxycarbonyl)ethyl]hydroxylamine](/img/structure/B8397970.png)
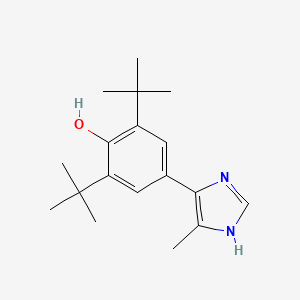
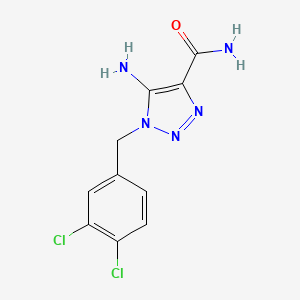
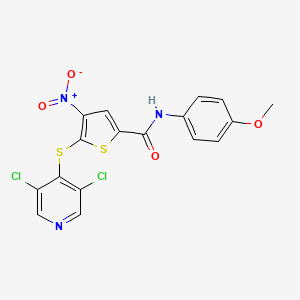
![4-[2-Methoxy-3-(trifluoromethyl)phenyl]piperidine](/img/structure/B8397985.png)

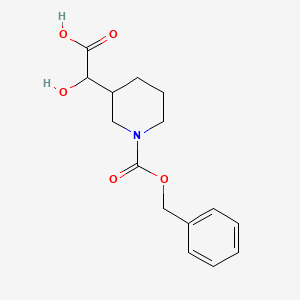
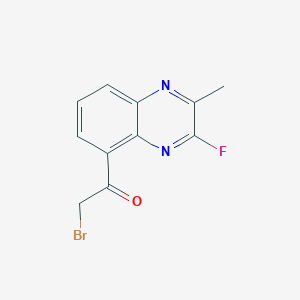
![tert-Butyl-(2-thiophen-2-yl-imidazo[1,2-a]pyridin-3-yl)-amine](/img/structure/B8398007.png)
